This compound falls under the category of phenolic compounds, specifically classified as a pyrimidine derivative. Its molecular formula is , and it has a molecular weight of approximately 269.4 g/mol. The compound is often utilized in research settings, particularly within the context of organic synthesis and material development.
The synthesis of 4-(5-Heptyl-2-pyrimidinyl)phenol can be achieved through various synthetic pathways, typically involving the coupling of heptyl-substituted pyrimidine with a phenolic compound.
Technical Details:
The molecular structure of 4-(5-Heptyl-2-pyrimidinyl)phenol features:
Structural Data:
CCCCCCCCC1=CN=C(N1)C2=CC=C(C=C2)O
4-(5-Heptyl-2-pyrimidinyl)phenol can participate in various chemical reactions due to its functional groups:
The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.
The mechanism of action for 4-(5-Heptyl-2-pyrimidinyl)phenol is primarily related to its interactions at a molecular level within biological systems.
The physical properties of 4-(5-Heptyl-2-pyrimidinyl)phenol include:
Chemical Properties:
4-(5-Heptyl-2-pyrimidinyl)phenol has several notable applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8